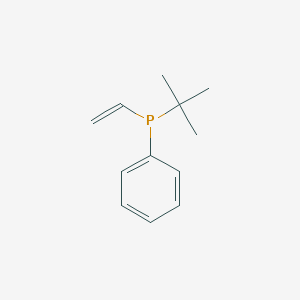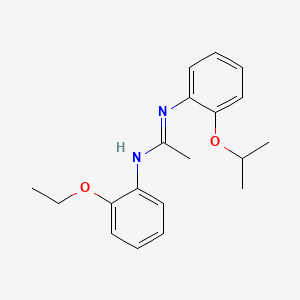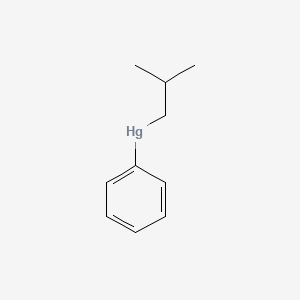
(2-Methylpropyl)(phenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpropyl)(phenyl)mercury is an organomercury compound characterized by the presence of a phenyl group and a 2-methylpropyl group attached to a mercury atom. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(phenyl)mercury typically involves the reaction of phenylmercury chloride with 2-methylpropyl magnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-Methylpropyl)(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The phenyl or 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Mercury(II) chloride or mercury(II) oxide.
Reduction: Elemental mercury.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
科学的研究の応用
(2-Methylpropyl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, including its potential toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2-Methylpropyl)(phenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It can also interfere with enzymatic activities by binding to active sites or altering the structure of enzymes.
類似化合物との比較
Similar Compounds
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury chloride
Comparison
(2-Methylpropyl)(phenyl)mercury is unique due to the presence of both a phenyl group and a 2-methylpropyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, toxicity, and reactivity profiles, making it suitable for specific applications where other organomercury compounds may not be as effective.
特性
CAS番号 |
78226-07-0 |
|---|---|
分子式 |
C10H14Hg |
分子量 |
334.81 g/mol |
IUPAC名 |
2-methylpropyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.C4H9.Hg/c1-2-4-6-5-3-1;1-4(2)3;/h1-5H;4H,1H2,2-3H3; |
InChIキー |
NCFPVCSYFYCERR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Hg]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
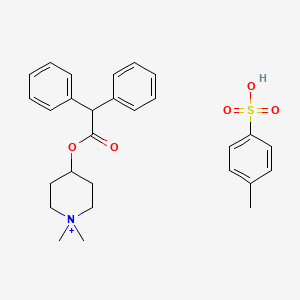
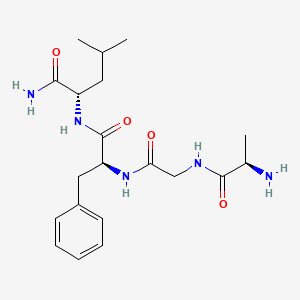
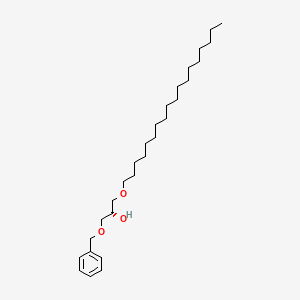
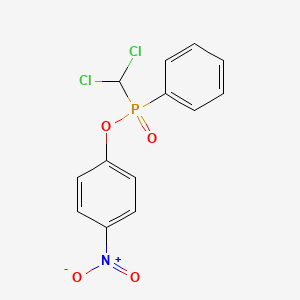
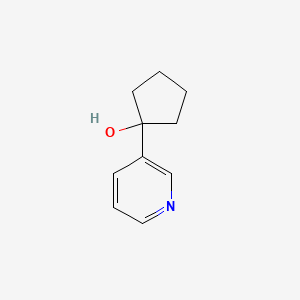
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)
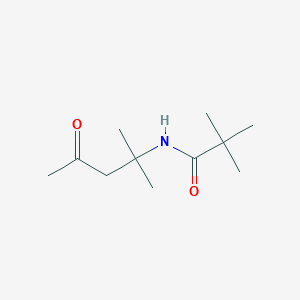
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
